![molecular formula C8H6ClF3N2O B11776438 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrano ring. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyridazine derivative with a trifluoromethylated pyrano precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrano[4,3-c]pyridazine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms .
Wissenschaftliche Forschungsanwendungen
3-Chlor-4-(Trifluormethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Als potenzieller Leitverbindung für die Medikamentenentwicklung aufgrund seiner einzigartigen chemischen Struktur untersucht.
Industrie: In der Entwicklung von fortschrittlichen Materialien und Agrochemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-4-(Trifluormethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-4-(Trifluormethyl)pyridazin
- 3-Chlor-4-(Trifluormethyl)-5H,6H,7H-cyclopenta[c]pyridazin
- 3-Trifluormethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazin
Einzigartigkeit
3-Chlor-4-(Trifluormethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin zeichnet sich durch seine verschmolzenen Pyrano- und Pyridazinringe aus, die einzigartige chemische und biologische Eigenschaften verleihen. Seine Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird .
Eigenschaften
Molekularformel |
C8H6ClF3N2O |
|---|---|
Molekulargewicht |
238.59 g/mol |
IUPAC-Name |
3-chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine |
InChI |
InChI=1S/C8H6ClF3N2O/c9-7-6(8(10,11)12)4-3-15-2-1-5(4)13-14-7/h1-3H2 |
InChI-Schlüssel |
WQFVJVSMRFXVKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1N=NC(=C2C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
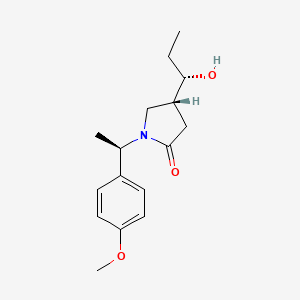

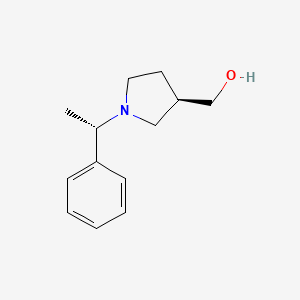
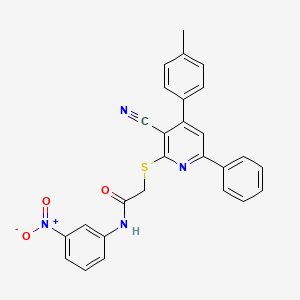
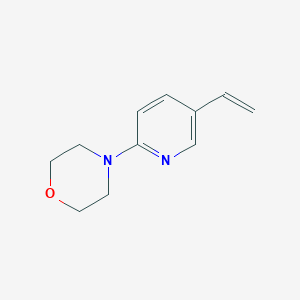
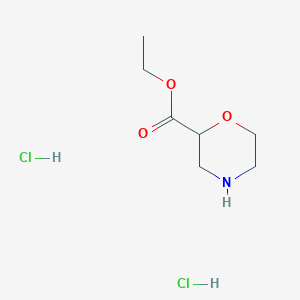
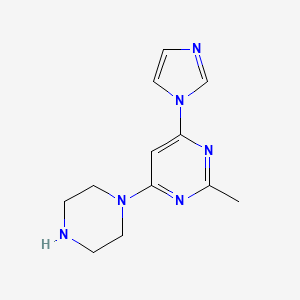
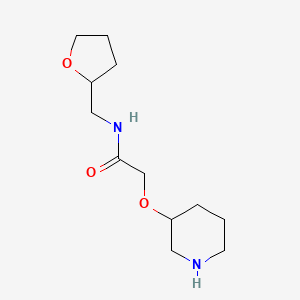
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
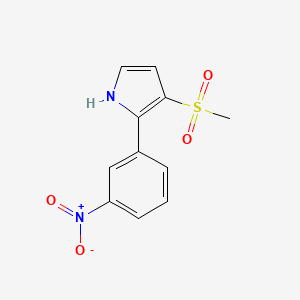
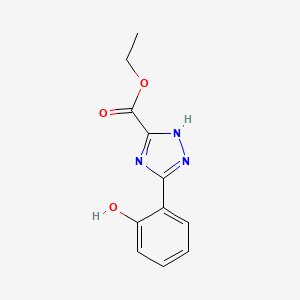
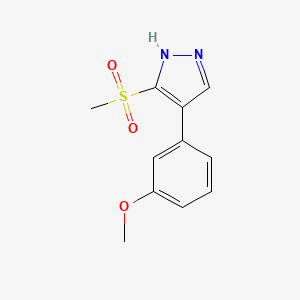
![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
